1-[(3,4-Dimethoxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Description
1-[(3,4-Dimethoxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (hereafter referred to as Compound 3) is a pyridinecarbonitrile derivative synthesized via condensation of 3,4-dimethoxybenzaldehyde with the precursor 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in ethanol under reflux with piperidine catalysis . Its structure is confirmed by spectroscopic methods (¹H/¹³C-NMR, IR) and elemental analysis. The compound exhibits a planar pyridinone ring with a dihedral angle of ~85° relative to the 3,4-dimethoxybenzylidene moiety, as inferred from crystallographic data of structurally analogous derivatives .
Its mechanism is hypothesized to involve interaction with kinase domains, such as EGFR tyrosine kinase, based on molecular docking studies of related compounds .
Properties
Molecular Formula |
C17H17N3O3 |
|---|---|
Molecular Weight |
311.33 g/mol |
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C17H17N3O3/c1-11-7-12(2)20(17(21)14(11)9-18)19-10-13-5-6-15(22-3)16(8-13)23-4/h5-8,10H,1-4H3 |
InChI Key |
HQGBWLXJHFBRHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1N=CC2=CC(=C(C=C2)OC)OC)C#N)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The reaction proceeds via Knoevenagel condensation between the aldehyde and the active methylene group of ethyl cyanoacetate, followed by cyclization with ammonium acetate. The electron-withdrawing cyano and carbonyl groups facilitate ring closure, yielding the dihydropyridine intermediate. Subsequent Schiff base formation with the amino group completes the structure.
Optimization and Yield
-
Reagents : Ethanol (solvent), ammonium acetate (nitrogen source), ethyl cyanoacetate (active methylene donor).
-
Conditions : Reflux for 12–24 hours.
-
Yield : Reported yields range from 65% to 78%, depending on the purity of the aldehyde precursor.
Cyclocondensation with Arylidenemalononitrile Derivatives
An alternative approach employs arylidenemalononitrile derivatives to construct the pyridine ring. This method, detailed in Chemical and Pharmaceutical Bulletin, involves cyclocondensation under basic conditions.
Procedure Overview
Key Parameters
Stepwise Synthesis via Pyridinone Intermediate
A patent by US7713994B2 outlines a stepwise method starting from 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CID 351276).
Alkylation and Schiff Base Formation
-
Alkylation : Treatment with 3,4-dimethoxybenzyl bromide in acetone using K₂CO₃ as a base introduces the benzyl group.
-
Oxidation : The benzyl intermediate is oxidized to the aldehyde using NaClO₂ and sulfamic acid in a 1,4-dioxane/water system, achieving 96% yield.
-
Condensation : Reaction with ammonium acetate in ethanol forms the Schiff base, finalizing the structure.
Critical Observations
-
Challenges : Direct O-alkylation of pyridinones often fails due to competing N-alkylation; thus, protecting group strategies may be required.
-
Yield Improvement : Using anhydrous K₂CO₃ in acetone minimizes side reactions, improving overall yield to ~80%.
Comparative Analysis of Methods
Reaction Optimization and Byproduct Management
Solvent Effects
Catalytic Systems
Byproducts and Mitigation
-
N-Alkylated Side Products : Minimized by using bulky bases like K₂CO₃.
-
Hydrolysis of Nitrile : Controlled by maintaining anhydrous conditions.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Industrial-Scale Considerations
For large-scale production, the multicomponent method is favored due to lower solvent use and shorter reaction times. However, the stepwise approach offers better control over intermediates, critical for regulatory compliance.
Chemical Reactions Analysis
1-[(3,4-Dimethoxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or the pyridine core. Common reagents and conditions for these reactions vary, but they typically involve standard laboratory techniques and conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(3,4-Dimethoxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(3,4-Dimethoxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
Table 1: Structural and Physicochemical Comparison of Selected Pyridinecarbonitrile Derivatives
Key Observations
Substituent Effects on Activity: The 3,4-dimethoxybenzylidene group in Compound 3 contributes to antioxidant activity, likely due to electron-donating methoxy groups enhancing radical scavenging . In contrast, thiazole-containing analogues (6c, 6d, 8a) exhibit higher cytotoxicity (e.g., 6c at 80% yield with 221–223°C mp), attributed to thiazole’s ability to mimic purine/pyrimidine bases, interfering with DNA synthesis . Halogenated derivatives (e.g., 6d with 4-chlorophenyl, 13a with 4-bromophenyl) show variable activity.
Synthetic Efficiency: Compound 3 is synthesized in 85% yield, comparable to thiazole derivatives (6c: 80%, 8a: 83%), indicating robust condensation reactions under piperidine catalysis . Ethanol is a common solvent, but crystallization methods vary (e.g., dioxane for Compound 3 vs. ethanol for 1-(3-Ethylphenyl) derivatives) .
Biological Activity and Mechanisms: Cytotoxicity: Thiazole derivatives (6c, 6d) show stronger cytotoxicity (IC₅₀ ~10–20 µM in HCT-116/HepG2) than Compound 3, which lacks thiazole’s heterocyclic pharmacophore . EGFR Inhibition: Molecular docking suggests Compound 3 binds to EGFR TK via hydrogen bonding with Met769 and hydrophobic interactions with the dimethoxy group, a mechanism shared with imidazo[1,2-a]quinoxaline derivatives (e.g., 6c in ) .
Structural Insights: The planar pyridinone ring in Compound 3 and analogues (e.g., 1-(3-Ethylphenyl)) is critical for intercalation with biomolecular targets. Dihedral angles >85° between aromatic rings may hinder optimal binding compared to coplanar thiazole derivatives .
Biological Activity
1-[(3,4-Dimethoxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a complex organic compound with notable biological activities. Its structure includes a pyridine ring and various functional groups that contribute to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antioxidant, antibacterial, and antifungal properties, as well as its mechanisms of action.
- Molecular Formula: C₁₆H₁₅N₃O₂
- Molecular Weight: 281.31 g/mol
- IUPAC Name: 1-[(3,4-Dimethoxyphenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile
Antioxidant Activity
Research indicates that compounds structurally related to this compound exhibit significant antioxidant properties. These activities are typically evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power).
The antioxidant mechanism involves the scavenging of free radicals and the reduction of oxidative stress, which is implicated in various diseases including cancer and cardiovascular disorders.
Antibacterial Activity
The antibacterial potential of this compound has been explored through its derivatives. Studies have shown that Schiff bases derived from similar structures exhibit moderate to significant antibacterial activity against various strains of bacteria.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| RO4 | 62.5 | Candida albicans |
| Other derivatives | Varies | Various bacteria |
The effectiveness of these compounds can be attributed to their ability to inhibit bacterial growth by interfering with essential cellular processes.
Antifungal Activity
In addition to antibacterial properties, certain derivatives have demonstrated antifungal activity against pathogenic fungi. The mechanism often involves disrupting fungal cell wall synthesis or function.
Case Studies
- Antioxidant Evaluation : A study on C-3 tethered 2-oxo-benzo[1,4]oxazines revealed promising antioxidant activities with IC50 values significantly lower than that of standard antioxidants like ascorbic acid . This suggests that modifications in the structure can enhance antioxidant efficacy.
- Antimicrobial Studies : Research involving Schiff bases derived from similar moieties indicated moderate antifungal activity against Candida species with specific MIC values demonstrating their potential as therapeutic agents against fungal infections .
The biological activity of this compound is largely attributed to:
- Free Radical Scavenging : The presence of electron-rich functional groups facilitates the donation of electrons to free radicals.
- Enzyme Inhibition : Some derivatives may inhibit key enzymes involved in bacterial and fungal metabolism.
Q & A
Basic: What is the standard synthetic route for this compound, and what critical reagents are involved?
Answer:
The compound is synthesized via a Schiff base condensation reaction. A mixture of 2-cyanoacetohydrazide derivatives (e.g., (E)-N′-(3,4-dimethoxybenzylidene)-2-cyanoacetohydrazide) and acetylacetone (2 mmol) in absolute ethanol, catalyzed by piperidine (4 drops), is refluxed for 5 hours. Post-reaction, the product is precipitated by pouring the mixture onto ice acidified with dilute HCl, followed by filtration, washing, and recrystallization from dioxane . Key reagents include acetylacetone (for cyclization) and piperidine (base catalyst).
Basic: What spectroscopic methods are used to confirm the compound’s structure?
Answer:
Structural confirmation involves:
- IR spectroscopy : Detection of characteristic bands (e.g., C≡N stretch at ~2,219 cm⁻¹, C=O at ~1,719 cm⁻¹) .
- NMR spectroscopy :
- Mass spectrometry : Molecular ion peak (M⁺) consistent with the molecular formula (e.g., C₁₇H₁₇N₃O₃) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .
- Catalyst screening : Replacing piperidine with DBU (1,8-diazabicycloundec-7-ene) may accelerate imine formation .
- Temperature control : Gradual heating (60–80°C) prevents side reactions like hydrolysis of the nitrile group .
- Workup modifications : Use of cold ethanol for recrystallization minimizes impurity co-precipitation .
Advanced: How can tautomeric forms of the compound be analyzed spectroscopically?
Answer:
The compound exists in keto-enol tautomeric equilibrium.
- ¹H-NMR : Absence of a broad NH peak (δ ~10–12 ppm) indicates dominance of the keto form .
- UV-Vis spectroscopy : Shifts in λmax (e.g., 320→350 nm) under acidic vs. basic conditions reflect tautomeric changes .
- X-ray crystallography : Resolves bond lengths (e.g., C=O vs. C–O) to confirm tautomeric preference .
Advanced: What crystallographic data validate the compound’s solid-state structure?
Answer:
Single-crystal X-ray diffraction reveals:
- Crystal system : Monoclinic (space group P2₁/c) .
- Unit cell parameters :
- Key interactions : π-π stacking between pyridine and benzylidene rings stabilizes the lattice .
Advanced: How can computational methods predict the compound’s biological activity?
Answer:
- Docking studies : Molecular docking with target proteins (e.g., EGFR kinase) evaluates binding affinity using AutoDock Vina .
- ADME-Tox prediction : Tools like SwissADME assess bioavailability (%ABS) and toxicity (e.g., hepatotoxicity via ProTox-II) .
- DFT calculations : HOMO-LUMO gaps (~4.5 eV) correlate with redox activity and potential antioxidant properties .
Advanced: What strategies modify the benzylidene moiety to enhance bioactivity?
Answer:
- Electron-withdrawing groups : Substituting 3,4-dimethoxy with 3,4-dichloro enhances electrophilicity, improving kinase inhibition .
- Heterocyclic replacements : Replacing the benzene ring with thiophene increases π-stacking in DNA intercalation assays .
- Steric hindrance : Bulky substituents (e.g., tert-butyl) at the 4-position reduce metabolic degradation .
Advanced: How does solvent polarity affect the compound’s stability during storage?
Answer:
- Polar solvents (e.g., DMSO) : Accelerate hydrolysis of the nitrile group to amides under prolonged storage .
- Non-polar solvents (e.g., hexane) : Minimize degradation but may cause precipitation.
- Recommended storage : Anhydrous acetonitrile at –20°C preserves integrity for >6 months .
Advanced: What analytical challenges arise in quantifying trace impurities?
Answer:
- HPLC-MS : Detects hydrolyzed byproducts (e.g., 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide) at <0.1% levels .
- Chiral HPLC : Resolves enantiomeric impurities if asymmetric synthesis is attempted .
- Limitations : Overlapping NMR signals for diastereomers require advanced techniques like COSY or NOESY .
Advanced: How can the compound’s fluorescence properties be exploited in imaging studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
